CYP1A Isoform Induction Selectivity
In a head-to-head study of nitroanisidine isomers in male F344 rats (single i.p. injection, 0.44 mmol/kg), 4-methoxy-2-nitroaniline (4-MeO-2-NA) demonstrated a profoundly different CYP induction selectivity compared to its isomer 2-methoxy-4-nitroaniline. 4-MeO-2-NA exhibited a CYP1A2/CYP1A1 protein ratio of 0.3, classifying it as a CYP1A1-selective inducer, whereas 2-MeO-4-NA yielded a ratio of 9.5, making it a CYP1A2-selective inducer [1]. This nearly 30-fold difference in selectivity ratio proves that the position of the methoxy and nitro groups fundamentally alters the intracellular processing and toxicological profile of these compounds.
| Evidence Dimension | CYP1A2/CYP1A1 protein induction ratio in rat liver |
|---|---|
| Target Compound Data | 0.3 (CYP1A1-selective) |
| Comparator Or Baseline | 2-Methoxy-4-nitroaniline (2-MeO-4-NA): 9.5 (CYP1A2-selective) |
| Quantified Difference | 32-fold difference (9.5 vs 0.3) |
| Conditions | Male F344 rats, single i.p. injection at 0.44 mmol/kg, hepatic microsomal protein quantification |
Why This Matters
For toxicology studies and metabolism research, selecting the wrong isomer would completely invert the CYP induction profile and confound experimental outcomes, making precise CAS identification critical.
- [1] CPRiL Database. As judged from the induced levels of CYP1A proteins, 2-MeO-4-NA (CYP1A2/CYP1A1 ratio; 9.5) and 4-MeO-2-NA (0.3) were the most selective inducers of CYP1A2 and CYP1A1, respectively. Data from: J. Health Sci. 52(4), 469-474 (2006). View Source
